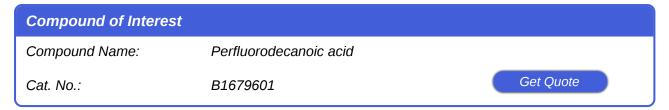


Perfluorodecanoic Acid: A Comprehensive Physicochemical and Toxicological Profile

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For Researchers, Scientists, and Drug Development Professionals

Perfluorodecanoic acid (PFDA), a fully fluorinated carboxylic acid, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to its widespread industrial use and exceptional persistence in the environment, PFDA has garnered significant attention from the scientific community. This technical guide provides an in-depth overview of the physicochemical properties of PFDA, detailed experimental methodologies for their determination, and an exploration of its known interactions with key biological signaling pathways.

Physicochemical Properties of Perfluorodecanoic Acid

The unique chemical structure of PFDA, characterized by a ten-carbon backbone fully substituted with fluorine atoms and a terminal carboxylic acid group, imparts distinct physicochemical properties. These properties govern its environmental fate, transport, and biological interactions. A summary of key quantitative data is presented in Table 1.



Property	Value	Reference(s)
Molecular Formula	C10HF19O2	[1]
Molecular Weight	514.08 g/mol	[1]
Melting Point	77 - 81 °C	[1]
Boiling Point	218 °C	[1]
Vapor Pressure	1.0×10^{-3} mmHg at 25°C (estimated)	[2]
Water Solubility	2.69 g/L at 25°C	[3]
рКа	~0.4 - 3.8	[3][4]
Log K _o w (Octanol-Water Partition Coefficient)	4.15 - 5.3	[3][5]
Appearance	White crystalline solid	[6]
Solubility in Organic Solvents	Soluble in methanol, ethanol, and dimethylformamide (DMF)	[2][7]

Table 1: Summary of Physicochemical Properties of Perfluorodecanoic Acid

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of PFDA is crucial for understanding its behavior. The following sections outline detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.

Workflow for Melting Point Determination





Caption: Workflow for determining the melting point of PFDA using the capillary method.

Detailed Protocol:

- Sample Preparation: A small amount of PFDA is finely ground to ensure uniform heat distribution. The powdered sample is then packed into a thin-walled capillary tube to a height of 2-3 mm. The open end of the capillary is sealed.[1][2]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[8]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the final melting point. The melting range provides an indication of the sample's purity.[8]

Boiling Point Determination (Thiele Tube Method)

For high-boiling liquids like PFDA, the Thiele tube method offers a convenient and accurate way to determine the boiling point.

Workflow for Boiling Point Determination





Caption: Workflow for determining the boiling point of PFDA using the Thiele tube method.

Detailed Protocol:

- Sample Preparation: A small amount of PFDA is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
- Apparatus Setup: The fusion tube is attached to a thermometer and suspended in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.[9]
- Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes, followed by the vapor of the liquid, forming a continuous stream of bubbles.[10]
- Observation and Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[9]

Water Solubility Determination (OECD TG 105 - Flask Method)

Given PFDA's water solubility is greater than 10^{-2} g/L, the Flask Method as described in OECD Guideline 105 is appropriate.[11]

Workflow for Water Solubility Determination





Caption: Workflow for determining the water solubility of PFDA using the OECD TG 105 Flask Method.

Detailed Protocol:

- Equilibration: An excess amount of PFDA is added to a known volume of water in a flask. The mixture is then agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
- Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of undissolved PFDA.
- Sampling and Analysis: A sample of the aqueous phase is carefully taken, ensuring no solid particles are included. This is often achieved by centrifugation or filtration. The concentration of PFDA in the aqueous sample is then determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[10]
- Confirmation of Equilibrium: The process is repeated with different equilibration times to
 ensure that the measured concentration is constant and represents the true water solubility.

Biological Signaling Pathways Affected by Perfluorodecanoic Acid

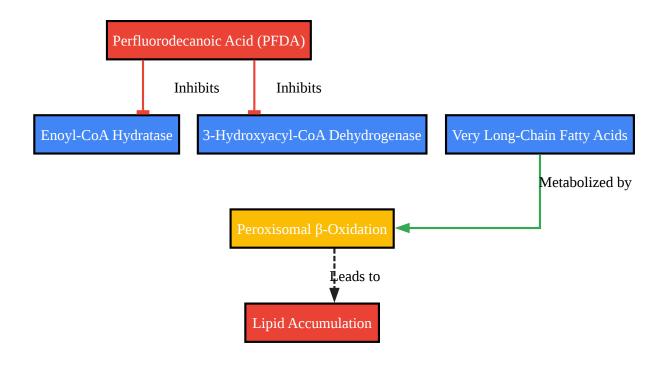
PFDA is known to exert a range of toxicological effects by interacting with and disrupting several key biological signaling pathways.

Inhibition of Peroxisomal β-Oxidation



Peroxisomal β -oxidation is a critical metabolic pathway for the breakdown of very long-chain fatty acids. PFDA has been shown to inhibit this process.

Signaling Pathway of PFDA-Induced Inhibition of Peroxisomal β-Oxidation



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Caption: PFDA non-competitively inhibits key enzymes in the peroxisomal β-oxidation pathway, leading to an accumulation of lipids.

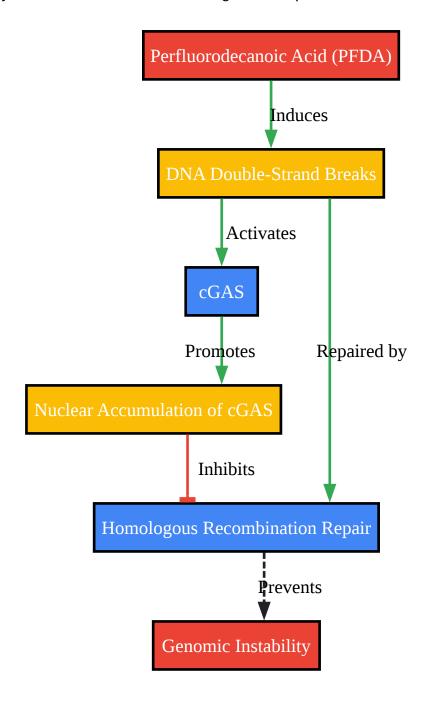
PFDA acts as a non-competitive inhibitor of two key enzymes in the peroxisomal β -oxidation pathway: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[1] This inhibition disrupts the breakdown of very long-chain fatty acids, leading to their accumulation and contributing to hepatic steatosis (fatty liver).[12]

Induction of DNA Damage and Interference with DNA Repair



PFDA has been shown to induce DNA double-strand breaks and interfere with the DNA repair process, specifically homologous recombination.

Signaling Pathway of PFDA-Induced DNA Damage and Repair Inhibition



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Caption: PFDA induces DNA double-strand breaks and promotes the nuclear accumulation of cGAS, which in turn inhibits homologous recombination repair, leading to genomic instability.

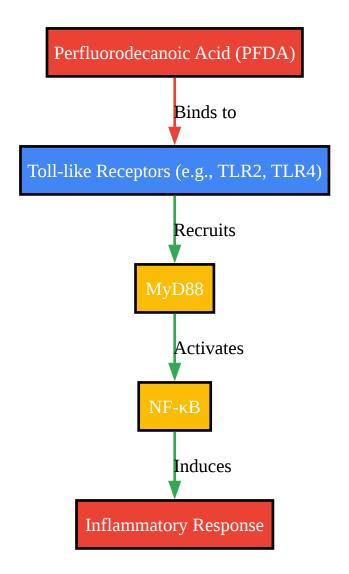


Studies have demonstrated that PFDA exposure can lead to the formation of DNA double-strand breaks.[13] Furthermore, PFDA promotes the accumulation of cyclic GMP-AMP synthase (cGAS) in the nucleus. Nuclear cGAS has been shown to inhibit homologous recombination, a major pathway for repairing double-strand breaks, by physically blocking the recruitment of repair proteins to the site of damage.[13][14] This interference with DNA repair can lead to genomic instability and an increased risk of mutagenesis.

Disruption of Toll-like Receptor (TLR) Signaling

Toll-like receptors are a class of proteins that play a crucial role in the innate immune system. PFDA has been found to interact with and disrupt TLR signaling.

Signaling Pathway of PFDA-Induced Disruption of Toll-like Receptor Signaling





Caption: PFDA can bind to Toll-like receptors, leading to the activation of downstream signaling pathways such as the MyD88-dependent pathway, culminating in an inflammatory response.

Molecular docking studies suggest that PFDA can bind to the Toll/interleukin-1 receptor (TIR) domain of TLRs, such as TLR2 and TLR4.[15] This interaction can lead to the recruitment of adaptor proteins like MyD88, initiating a signaling cascade that results in the activation of transcription factors such as NF-κB.[16][17] The activation of NF-κB, in turn, drives the expression of pro-inflammatory cytokines, contributing to an inflammatory response.[16]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **Perfluorodecanoic acid**, along with methodologies for their experimental determination. Furthermore, it has elucidated the mechanisms by which PFDA interacts with and disrupts key biological signaling pathways, including peroxisomal β-oxidation, DNA damage repair, and Toll-like receptor signaling. This information is critical for researchers, scientists, and drug development professionals in understanding the potential toxicological implications of PFDA and in developing strategies to mitigate its adverse effects. The provided experimental protocols and pathway diagrams serve as valuable resources for further investigation into the complex interactions of this persistent environmental contaminant.

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- To cite this document: BenchChem. [Perfluorodecanoic Acid: A Comprehensive Physicochemical and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679601#what-are-the-physicochemical-properties-of-perfluorodecanoic-acid]

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